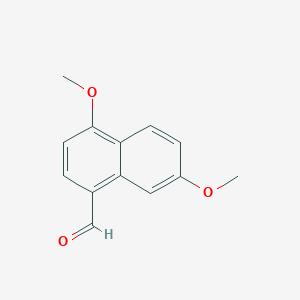

4,7-Dimethoxy-1-naphthaldehyde

Description

Overview of Naphthalene (B1677914) Derivatives in Contemporary Chemical Research

Naphthalene, the simplest polycyclic aromatic hydrocarbon, consists of two fused benzene (B151609) rings. wikipedia.org Its derivatives are a cornerstone of contemporary chemical research due to their wide-ranging applications. researchgate.netnih.gov These compounds are integral to the synthesis of dyes, agrochemicals, pharmaceuticals, and materials with unique optical and electronic properties. nih.govsolubilityofthings.com The ability to functionalize the naphthalene scaffold allows for the fine-tuning of molecular properties, leading to a diverse array of compounds with tailored activities. mdpi.com Research in this area is dynamic, with ongoing efforts to develop novel and efficient synthetic methodologies for creating substituted naphthalenes. researchgate.netnih.gov

Academic Context of Aromatic Aldehydes in Organic Synthesis and Functional Materials

Aromatic aldehydes are a fundamental class of organic compounds characterized by an aldehyde group (-CHO) directly attached to an aromatic ring. fiveable.me They are of paramount importance in organic synthesis, serving as versatile intermediates for the creation of a vast number of more complex molecules. fiveable.menumberanalytics.comnumberanalytics.com Their reactivity, particularly the susceptibility of the carbonyl carbon to nucleophilic attack, enables a wide range of chemical transformations. numberanalytics.comncert.nic.in In the realm of functional materials, aromatic aldehydes are crucial building blocks for polymers, resins, and dyes. scbt.com The interplay between the aromatic ring and the aldehyde group imparts unique electronic and steric properties, which are harnessed in the design of materials with specific characteristics. numberanalytics.com

Specific Research Importance of 4,7-Dimethoxy-1-naphthaldehyde and Related Naphthaldehydes

Within the extensive family of naphthaldehydes, this compound has garnered attention for its specific structural features and potential applications. The presence and positioning of the two methoxy (B1213986) groups on the naphthalene ring significantly influence the compound's electronic properties, reactivity, and solubility. cymitquimica.com This particular substitution pattern can direct further chemical modifications and is crucial in the synthesis of more complex structures, such as porphyrins and other functional materials. rsc.org

Naphthaldehydes, in general, are valuable precursors. For instance, 2-hydroxy-1-naphthaldehyde (B42665) is a well-known building block for fluorescent chemosensors due to its inherent photophysical properties. orientjchem.orgresearchgate.net The aldehyde functional group provides a reactive handle for derivatization, often through condensation reactions, to create Schiff bases and other intricate molecular architectures. orientjchem.org The study of various substituted naphthaldehydes, including dimethoxy variants, contributes to a deeper understanding of structure-activity relationships and the development of novel compounds with desired functionalities.

Scope and Objectives of Research on this compound

The primary objective of research concerning this compound is to explore its synthetic pathways, characterize its chemical and physical properties, and investigate its utility as a building block in organic synthesis. Key areas of investigation include:

Developing efficient and regioselective methods for its synthesis.

Studying its reactivity in various chemical transformations, such as oxidation, condensation, and substitution reactions.

Investigating its potential in the synthesis of functional materials, such as porphyrin derivatives, which have applications in fields like catalysis and photodynamic therapy. rsc.org

Utilizing it as a model compound to understand the influence of methoxy substituents on the properties and reactivity of the naphthaldehyde core.

The table below summarizes the key properties of this compound.

| Property | Value |

| CAS Number | 90381-44-5 |

| Molecular Formula | C₁₃H₁₂O₃ |

| Molecular Weight | 216.23 g/mol |

| Appearance | Solid |

| Melting Point | 79-83 °C |

Data sourced from Sigma-Aldrich.

Detailed Research Findings

Synthesis and Reactions

The synthesis of naphthaldehyde derivatives can be achieved through various methods, including the formylation of naphthalene precursors. For dimethoxy-substituted naphthaldehydes, a common strategy involves the methoxylation of a suitable naphthalene starting material followed by the introduction of the aldehyde group. One documented synthesis of a related compound, 2,8-dimethoxy-1-naphthaldehyde, involved the palladium-catalyzed methoxylation of 1-naphthaldehyde (B104281), followed by selective demethylation. preprints.org While specific, high-yield synthetic routes for this compound are not extensively detailed in the provided results, general methods for preparing substituted naphthalenes often rely on metal-catalyzed cross-coupling and cyclization reactions. researchgate.net

This compound serves as a crucial reactant in the synthesis of complex macrocycles. For example, it has been used in the synthesis of A₃B-type porphyrins. In a general procedure, this compound is reacted with an arylaldehyde and pyrrole (B145914) in chloroform, catalyzed by boron trifluoride diethyl etherate. rsc.org This is followed by oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the porphyrin structure. rsc.org

The aldehyde group is reactive and can undergo condensation reactions. For instance, condensation with primary amines can yield Schiff bases (imines), which are important intermediates in the synthesis of various heterocyclic compounds and coordination complexes. orientjchem.org

Applications in Functional Materials

The primary documented application of this compound in the provided research is in the synthesis of naphthalene-fused metalloporphyrins. rsc.org These complex molecules have unique spectroscopic properties and are of interest for their potential applications in various fields. The incorporation of the 4,7-dimethoxynaphthyl group into the porphyrin ring system modifies the electronic and photophysical properties of the resulting molecule. rsc.org

The table below details a specific example of a porphyrin synthesized using this compound.

| Compound Name | Reactants | Catalyst/Reagents |

| 5-(4,7-Dimethoxynaphth-1-yl)-10,15,20-trimesitylporphyrin | This compound, Mesitaldehyde, Pyrrole | Boron trifluoride diethyl etherate, DDQ |

This synthetic method is described in the supporting information for a study on naphthalene-fused metallo-porphyrins. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

4,7-dimethoxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-15-10-4-5-11-12(7-10)9(8-14)3-6-13(11)16-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFAODEUKHYBIKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC(=C2C=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584471 | |

| Record name | 4,7-Dimethoxynaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90381-44-5 | |

| Record name | 4,7-Dimethoxy-1-naphthalenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90381-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Dimethoxynaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-Dimethoxy-1-napthaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4,7 Dimethoxy 1 Naphthaldehyde and Its Derivatives

Regioselective Synthesis Strategies for Naphthaldehydes

Achieving regioselectivity—the control of where chemical changes happen on a molecule—is a central challenge in the synthesis of polysubstituted naphthalenes. The synthesis of naphthaldehydes often involves electrophilic substitution or the construction of the naphthalene (B1677914) ring system from simpler precursors, where the choice of catalyst and reaction pathway is critical for determining the final arrangement of substituents. cardiff.ac.ukresearchgate.net

Catalysts are fundamental in directing the formation of specific naphthaldehyde isomers. Various metal-based catalysts have been developed to promote the efficient and regioselective construction of the naphthalene core.

A highly regioselective method for creating 1-naphthaldehyde (B104281) derivatives involves the annulation (ring-forming reaction) of 3-formylchromones with alkynes, catalyzed by indium(III) triflate. acs.org This one-pot process is notable for an unusual 1,3-translocation of the aldehyde group and is effective for building a variety of 1-naphthaldehydes. acs.org Other catalytic systems, such as those based on palladium and platinum, are also employed. For instance, palladium acetate (B1210297) can catalyze the annulation of 1-bromo-2-vinylbenzene derivatives with alkynes to yield substituted naphthalenes. thieme-connect.com Similarly, platinum tetrachloride has been used to catalyze the intramolecular hydroarylation of arylenynes to produce 1-arylnaphthalene-3-carboxylates. thieme-connect.com

Classic reactions have also been adapted for naphthaldehyde synthesis. The Stephen reduction, for example, converts a naphthonitrile (a naphthalene ring with a -CN group) into a naphthaldehyde using a stannous chloride (SnCl₂) catalyst in the presence of hydrogen chloride. orgsyn.org

Table 1: Overview of Catalytic Methods in Naphthaldehyde Synthesis

| Catalytic Method | Catalyst(s) | Substrates | Product Type | Reference |

| Annulation | Indium(III) triflate | 3-Formylchromones and alkynes | 1-Naphthaldehyde derivatives | acs.org |

| Annulation | Palladium acetate | 1-Bromo-2-vinylbenzene and alkynes | Substituted naphthalenes | thieme-connect.com |

| Intramolecular Hydroarylation | Platinum tetrachloride | Arylenynes | 1-Arylnaphthalene-3-carboxylates | thieme-connect.com |

| Stephen Reduction | Stannous chloride, Hydrogen chloride | β-Naphthonitrile | β-Naphthaldehyde | orgsyn.org |

| Oxidation | Cuprous chloride / Cuprous iodide | 6-Methoxy-2-acetonaphthone | 6-Methoxy-2-naphthaldehyde | google.com |

The construction of highly substituted naphthaldehydes like the 4,7-dimethoxy variant often necessitates multi-step synthetic sequences. These pathways allow for the sequential introduction of functional groups in a controlled manner. While a direct synthesis for 4,7-dimethoxy-1-naphthaldehyde is not widely reported, the synthesis of related structures, such as 2-hydroxy-8-methoxy-1-naphthaldehyde, illustrates the complexity and strategic planning involved.

One viable route to 2-hydroxy-8-methoxy-1-naphthaldehyde begins with naphtho[1,8-de] tandfonline.comtandfonline.comoxazin-4-ol. mdpi.com The synthesis involves protecting the hydroxyl group, followed by a ring-opening reaction, methylation, reduction, and finally deprotection to yield the target aldehyde. mdpi.com This sequence highlights how functional groups can be manipulated across several steps to achieve the desired substitution pattern.

A key transformation in this pathway is the benzylation of the starting material, which surprisingly leads to a direct ring-opening of the oxazine (B8389632) structure. mdpi.com Subsequent methylation of the resulting hydroxyl group, reduction of an ester intermediate to an alcohol, and final debenzylation furnish the target 2-hydroxy-8-methoxy-1-naphthaldehyde. mdpi.com

Table 2: Illustrative Multi-step Synthesis of 2-hydroxy-8-methoxy-1-naphthaldehyde

| Step | Reaction | Reagents & Conditions | Intermediate/Product | Reference |

| 1 | Benzylation & Ring-Opening | Benzyl bromide, K₂CO₃, KI, acetone, room temp. | 2-(Benzyloxy)-8-hydroxy-1-naponitrile | mdpi.com |

| 2 | Methylation | Methyl iodide, Na₂CO₃, acetone, reflux | 2-(Benzyloxy)-8-methoxy-1-naponitrile | mdpi.com |

| 3 | Reduction | DIBAL (diisobutylaluminium hydride), toluene, 0°C to r.t. | [2-(Benzyloxy)-8-methoxynaphthalen-1-yl]methanol | mdpi.com |

| 4 | Debenzylation | 5% Pd/C, H₂, MeOH, room temp. | 2-Hydroxy-8-methoxy-1-naphthaldehyde | mdpi.com |

Catalytic Approaches in Naphthaldehyde Formation

Green Chemistry Principles in Naphthaldehyde Synthesis

The principles of green chemistry, which aim to reduce waste and hazardous substances, are increasingly being applied to the synthesis of complex organic molecules. This includes the development of solvent-free reaction conditions and the use of environmentally benign catalysts.

Solvent-free reactions offer significant environmental benefits by eliminating organic solvents, which are often volatile and toxic. Several naphthaldehyde syntheses and derivatizations have been adapted to solvent-free conditions.

For instance, derivatives of 2-hydroxy-1-naphthaldehyde (B42665) can be synthesized through a green, solvent-free approach by reacting 2-hydroxynaphthalene-1-carbaldehyde with barbituric acid derivatives. tandfonline.comtandfonline.com This reaction uses a biodegradable and biocompatible catalyst, chitosan-SO₃H, and involves grinding the reactants together before gentle heating. tandfonline.comtandfonline.com Microwave-assisted synthesis is another green technique that often reduces reaction times and eliminates the need for a solvent, as demonstrated in the synthesis of a Schiff base from 2-hydroxy-1-naphthaldehyde. juniperpublishers.com

The classic Cannizzaro reaction, which converts an aldehyde into an alcohol and a carboxylic acid, can be performed on 1-naphthaldehyde under solvent-free conditions by heating it with solid potassium hydroxide. tandfonline.comacs.org Additionally, lanthanum(III) triflate has been used as a water-tolerant Lewis acid catalyst for the Sommelet aldehyde synthesis in water, representing a greener alternative to traditional organic solvents. chemicalbook.com

When comparing green synthetic methods to conventional ones, the advantages often include higher yields, shorter reaction times, and operational simplicity, in addition to the clear environmental benefits.

A study comparing the synthesis of 2-hydroxy-1-naphthaldehyde-based barbiturates using a conventional solvent-based method versus a green, solvent-free method highlights these advantages. tandfonline.comresearchgate.net The solvent-free approach, using a chitosan-SO₃H catalyst, consistently resulted in higher product yields and dramatically shorter reaction times compared to the conventional method, which used ethanol (B145695) or pyridine (B92270) as a solvent and required refluxing for several hours. tandfonline.comresearchgate.net

Table 3: Comparison of Conventional vs. Green Synthesis of a 2-Hydroxy-1-naphthaldehyde Derivative

| Method | Catalyst | Solvent | Reaction Time | Yield | Reference |

| Conventional | Pyridine | Ethanol | 4-5 hours | 70% | tandfonline.com |

| Green (Solvent-Free) | Chitosan-SO₃H | None (grinding) | 25-30 minutes | 94% | tandfonline.com |

Solvent-Free Methods and Environmentally Benign Catalysts

Derivatization Strategies of this compound

The aldehyde functional group is highly versatile and serves as a key handle for chemical modification. Derivatization of naphthaldehydes like this compound allows for the synthesis of a wide array of new compounds with potentially different chemical and biological properties.

Common derivatization reactions include:

Schiff Base Formation: The aldehyde can react with primary amines to form imines, also known as Schiff bases. This reaction has been demonstrated with 2-hydroxy-1-naphthaldehyde and 3-amino-1,2,4-triazole under microwave irradiation. juniperpublishers.com

Hydrazone Formation: For analytical purposes, aldehydes are often derivatized with hydrazine-containing reagents to create fluorescent or UV-active hydrazones, which can be easily detected by high-performance liquid chromatography (HPLC). Reagents like 6,7-dimethoxy-1-methyl-2-oxo-1,2-dihydroquinoxalin-3-ylpropionohydrazide have been specifically developed for the sensitive detection of aldehydes, including 2-naphthaldehyde (B31174). rsc.orgrsc.org

Cannizzaro Reaction: In the absence of alpha-hydrogens, aldehydes can undergo disproportionation in the presence of a strong base. For 1-naphthaldehyde, this solvent-free reaction yields 1-naphthoic acid and 1-naphthalenemethanol. acs.org

Reductive Coupling: Naphthaldehydes can participate in organocatalyzed reductive coupling reactions. For example, 2-naphthaldehyde can be coupled with other molecules using a Hantzsch ester and an amine catalyst to form new carbon-carbon bonds. rsc.org

Friedel-Crafts Reaction: The naphthaldehyde molecule can act as a substrate in reactions where other molecules are added to its aromatic ring system. Aniline (B41778) and phenol-based triarylmethanes have been synthesized via a Brønsted acidic ionic liquid-catalyzed Friedel-Crafts reaction with 1-naphthaldehyde. rsc.org

Condensation Reactions with Amines and Hydrazines: Schiff Bases and Hydrazones

The aldehyde functionality of this compound serves as a versatile anchor for the synthesis of a wide array of derivatives through condensation reactions. These reactions, primarily with primary amines and hydrazines, yield Schiff bases and hydrazones, respectively. These products are not only significant in their own right but also serve as crucial intermediates for the construction of more complex molecular architectures.

The formation of Schiff bases, or imines, occurs through the reaction of this compound with a primary amine. ekb.egresearchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, to form the characteristic azomethine (–C=N–) group. ekb.egekb.eg The reaction conditions can be tailored, often involving refluxing in a suitable solvent like methanol (B129727) or ethanol, sometimes with the aid of an acid or base catalyst to facilitate the process. researchgate.netsci-hub.se For instance, Schiff bases have been synthesized by reacting 2-hydroxy-1-naphthaldehyde with various primary amines, a process that can be adapted for this compound. rsc.org

Similarly, condensation with hydrazine (B178648) or its derivatives leads to the formation of hydrazones. soeagra.com These compounds are characterized by the R1R2C=NNH2 functional group. The reaction proceeds via a nucleophilic addition-elimination mechanism, analogous to Schiff base formation. soeagra.com Hydrazones derived from naphthaldehyde moieties are valuable precursors in heterocyclic synthesis. dergipark.org.tr For example, the reaction of 2-hydroxy-1-naphthaldehyde with isonicotinoyl hydrazone has been reported, indicating the reactivity of the naphthaldehyde core in such transformations. dergipark.org.tr

The resulting Schiff bases and hydrazones are often crystalline solids and serve as versatile building blocks in medicinal chemistry and material science. researchgate.net For instance, Schiff base derivatives have demonstrated antimicrobial activity, and their metal complexes are also of significant interest. ajrconline.org

Table 1: Examples of Condensation Reactions with Naphthaldehyde Derivatives

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 2-Hydroxy-1-naphthaldehyde | Pyrimethamine | Schiff Base (Zwitterion) | rsc.org |

| 2-Hydroxy-1-naphthaldehyde | 4-Amino-N-(2,3-dihydrothiazol-2-yl)benzenesulfonamide | Schiff Base (Zwitterion) | rsc.org |

| 2-Hydroxy-1-naphthaldehyde | 2-Amino-4-methoxy-6-methylpyrimidine (B1269087) | Schiff Base | ajrconline.org |

| 2-Hydroxy-1-naphthaldehyde | Isonicotinoyl hydrazone | Hydrazone | dergipark.org.tr |

Annulation Reactions for Complex Polycyclic Systems

Annulation reactions utilizing this compound as a starting material provide a powerful strategy for the synthesis of complex polycyclic aromatic compounds (PACs). These reactions involve the construction of new rings onto the existing naphthalene framework.

One notable approach involves the Pictet-Spengler reaction. For instance, a vanadium(V) complex can catalyze the reaction of anilines with naphthaldehydes, including 2-methoxy-1-naphthaldehyde (B1195280), to form phenanthridine (B189435) derivatives through a cascade sequence of Pictet-Spengler reaction and dehydrogenative aromatization. mdpi.com This methodology allows for the construction of extended π-systems.

Furthermore, palladium-catalyzed annulation reactions are effective for synthesizing substituted naphthalenes. For example, the reaction of 2-bromobenzaldehydes with N-sulfonylhydrazones in the presence of a palladium catalyst can yield naphthalenes. thieme-connect.com Another palladium-catalyzed method involves the annulation of 1-bromo-2-vinylbenzene derivatives with alkynes to produce substituted naphthalenes. thieme-connect.com While these examples don't directly use this compound, the principles can be applied to its derivatives to build more complex structures.

Photochemical cyclization is another route to polycyclic systems. For instance, [(methoxyphenyl)vinyl]naphthalenes can undergo photochemical ring closure to form chrysenols, demonstrating a method to construct four-ring systems from naphthalene precursors. researchgate.net

The synthesis of cyclophanes, which are molecules containing an aromatic system bridged by at least one chain, represents another facet of building complex systems. mun.ca Methodologies developed for pyrenophanes and peropyrenophanes, which involve creating bridges on polycyclic aromatic hydrocarbons, can be conceptually extended to derivatives of this compound to create novel, strained aromatic structures. mun.ca

Introduction of Heterocyclic Moieties (e.g., Triazoles, Pyrazolines)

The functional groups of this compound and its derivatives are instrumental in the synthesis of various heterocyclic systems, including triazoles and pyrazolines. These heterocycles are of significant interest due to their wide range of biological activities.

Triazoles: 1,2,4-Triazoles can be synthesized through multi-step sequences starting from derivatives of this compound. A common strategy involves converting the aldehyde to a precursor that can undergo cyclization. For example, a chalcone (B49325) derived from a related benzofuran (B130515) analog can be further reacted to introduce a triazole ring. While not directly starting from this compound, the synthesis of 7-[1–(2, 4-dimethoxy-phenyl)-1H-[1–3] triazol-4-ylmethoxy]-4-methyl-chromen-2-one highlights the incorporation of dimethoxy-substituted aryl moieties into triazole-containing systems. nih.gov The synthesis of 1,2,4-triazoles can be achieved from various starting materials, including hydrazides, which can be derived from the aldehyde.

Pyrazolines: Pyrazolines, which are dihydrogenated derivatives of pyrazoles, are commonly synthesized through the condensation of α,β-unsaturated ketones (chalcones) with hydrazine and its derivatives. nih.govchim.it A synthetic route could involve an initial Claisen-Schmidt condensation of this compound with an appropriate ketone to form a chalcone. This chalcone can then be reacted with hydrazine hydrate (B1144303) in a solvent like ethanol or glacial acetic acid to yield the corresponding pyrazoline. ajbasweb.com For example, chalcones derived from khellinone (B1209502) have been successfully converted to pyrazolines. ajbasweb.com The reaction of chalcones with phenylhydrazine (B124118) can also be used to produce N-phenylpyrazolines. ajbasweb.com

Table 2: Synthesis of Pyrazolines from Chalcone Intermediates

| Chalcone Precursor | Reagent | Product Type | Reference |

| 1-(6-hydroxy-4,7-dimethoxybenzofuran-5-yl)-3-(aryl)prop-2-en-1-one | Hydrazine Hydrate (in ethanol) | 1H-Pyrazoline | ajbasweb.com |

| 1-(6-hydroxy-4,7-dimethoxybenzofuran-5-yl)-3-(aryl)prop-2-en-1-one | Hydrazine Hydrate (in acetic acid) | N-Acetylpyrazoline | ajbasweb.com |

| 1-(6-hydroxy-4,7-dimethoxybenzofuran-5-yl)-3-(aryl)prop-2-en-1-one | Phenyl Hydrazine | N-Phenylpyrazoline | ajbasweb.com |

Modification via Knoevenagel Condensation

The Knoevenagel condensation is a key carbon-carbon bond-forming reaction that utilizes the reactivity of the aldehyde group in this compound. researchgate.net This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base, to produce an α,β-unsaturated product. sci-hub.sesciensage.info

The reaction mechanism typically involves the formation of an enolate from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. organic-chemistry.org Subsequent dehydration leads to the final unsaturated product. sci-hub.se Various catalysts can be employed, including amines like piperidine (B6355638) and ammonium (B1175870) salts, often in solvents like ethanol or under solvent-free conditions. jocpr.com

For this compound, this reaction provides a direct route to introduce a variety of functionalized side chains. Active methylene compounds such as malononitrile (B47326), ethyl cyanoacetate, and cyanoacetic acid are common reaction partners. sciensage.info For instance, the reaction of 2-hydroxy-1-naphthaldehyde with malononitrile in the presence of triethylamine (B128534) has been reported to yield a chromene derivative, showcasing the utility of this condensation. sciensage.info

The products of the Knoevenagel condensation are valuable intermediates in the synthesis of pharmaceuticals, fine chemicals, and functional polymers. sciensage.info For example, this reaction is a crucial step in the synthesis of coumarin (B35378) derivatives and has applications in the production of antimalarial drugs. jocpr.com

Table 3: Knoevenagel Condensation of Aldehydes with Active Methylene Compounds

| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product Type | Reference |

| Aromatic Aldehydes | Malononitrile | SeO2/ZrO2, water or solvent-free | α,β-Unsaturated nitrile | jocpr.com |

| 2-Hydroxy-1-naphthaldehyde | Malononitrile | NEt3, DCM | 3-Amino-3H-benzo[f]chromene-2-carbonitrile | sciensage.info |

| Aldehydes | Active Methylene Compounds | Ethylenediammonium diacetate, [bmim]BF4 | α,β-Unsaturated compounds | organic-chemistry.org |

Porphyrin Synthesis Utilizing Naphthaldehyde Precursors

This compound is a valuable precursor in the synthesis of porphyrins, a class of macrocyclic compounds with significant applications in various fields due to their unique photophysical and chemical properties. The aldehyde group participates in condensation reactions with pyrrole (B145914) to form the porphyrin macrocycle.

A common method for synthesizing meso-substituted porphyrins is the Lindsey synthesis, which involves the acid-catalyzed condensation of an aldehyde with pyrrole, followed by oxidation. beilstein-journals.org In a specific application, this compound has been used to synthesize 5,10,15,20-tetrakis(4,7-dimethoxynaphthalen-1-yl)porphyrin. acs.orgnih.gov This synthesis involves reacting the naphthaldehyde with pyrrole in a water-methanol mixture with hydrochloric acid as the catalyst, followed by refluxing in dimethylformamide (DMF) to promote oxidation and cyclization. acs.orgnih.gov

This methodology allows for the creation of symmetrically substituted A4-type porphyrins. Furthermore, by using a mixture of aldehydes, A3B-type porphyrins can be synthesized. For example, 5-(4,7-dimethoxynaphth-1-yl)-10,15,20-trimesitylporphyrin has been prepared by reacting this compound with mesitaldehyde and pyrrole in the presence of a boron trifluoride diethyl etherate catalyst, followed by oxidation with DDQ. rsc.org

The resulting naphthaldehyde-containing porphyrins can be further modified, for instance, by metallation with zinc or copper acetate to yield the corresponding metalloporphyrins. rsc.org These complex structures are of interest for their potential applications in materials science and as catalysts.

Table 4: Synthesis of Porphyrins from this compound

| Porphyrin Type | Aldehyde(s) | Pyrrole | Catalyst/Oxidant | Product | Reference |

| A4 | This compound | Yes | HCl / Air (in DMF) | 5,10,15,20-Tetrakis(4,7-dimethoxynaphthalen-1-yl)porphyrin | acs.orgnih.gov |

| A3B | This compound, Mesitaldehyde | Yes | BF3·OEt2 / DDQ | 5-(4,7-Dimethoxynaphth-1-yl)-10,15,20-trimesitylporphyrin | rsc.org |

Molecular Transformations and Reaction Mechanisms of 4,7 Dimethoxy 1 Naphthaldehyde Derivatives

Mechanistic Investigations of Aldehyde Functional Group Reactivity

The aldehyde functional group (-CHO) attached to the naphthalene (B1677914) core is a site of significant chemical reactivity, governed by the electrophilicity of the carbonyl carbon. The reactivity of this group in naphthaldehydes is modulated by the electronic properties of the naphthalene ring system and its substituents. In 4,7-dimethoxy-1-naphthaldehyde, the two methoxy (B1213986) groups (-OCH₃) are electron-donating, which increases the electron density on the aromatic ring. This electronic effect can influence the reactivity of the aldehyde group, generally making it slightly less electrophilic compared to unsubstituted naphthaldehydes.

Despite this, the aldehyde group readily participates in characteristic reactions. A key reaction is condensation with nucleophiles. For instance, this compound has been used in the synthesis of complex A₄-porphyrins through an acid-catalyzed condensation reaction with pyrrole (B145914). acs.org This transformation highlights the aldehyde's role as an electrophilic building block.

The reactivity of aromatic aldehydes is highly dependent on the electronic nature of substituents on the aromatic ring. Studies on various substituted benzaldehydes reacting with amino groups reveal that electron-donating groups, such as methoxy groups, tend to reduce the stability of the resulting adducts compared to those with electron-withdrawing groups. For example, 3,4-dimethoxybenzaldehyde (B141060) shows low reactivity in forming imines. This suggests that the methoxy groups in this compound, by donating electron density, can modulate the kinetics and thermodynamics of reactions at the aldehyde carbon.

Furthermore, the aldehyde group can be catalytically deformylated. For example, divanadium oxoperoxo complexes can catalyze the decarbonylative halogenation of substrates like 2-methoxy-1-naphthaldehyde (B1195280), converting the aldehyde into a halogenated product and formic acid. manchester.ac.uk This process involves the binding of the aldehyde to the metal complex, highlighting the coordinating ability of the carbonyl oxygen. manchester.ac.uk

| Aromatic Aldehyde | Substituent Type | Relative Reactivity (k1) with Gly-pNA (L·mol⁻¹·min⁻¹) | Equilibrium Constant (K) (L·mol⁻¹) |

|---|---|---|---|

| 4-Nitrobenzaldehyde | Strongly Electron-Withdrawing | 2.85 | 41.3 |

| Benzaldehyde (B42025) | Neutral | 0.499 | 10.1 |

| 4-Methoxybenzaldehyde | Electron-Donating | 0.0356 | 3.06 |

| 3,4-Dimethoxybenzaldehyde | Electron-Donating | 0.0224 | 1.58 |

| 4-Hydroxybenzaldehyde | Strongly Electron-Donating | 0.0273 | 1.28 |

This table illustrates the influence of electronic effects on the reactivity of aromatic aldehydes, with data adapted from studies on benzaldehyde derivatives. The trend shows that electron-donating groups, similar to the methoxy groups in this compound, decrease both the reaction rate (k1) and the stability of the adduct (K).

Photochemical Reactivity and Lewis Acid Catalysis in Naphthaldehyde Transformations

The photochemical behavior of naphthaldehydes is remarkably versatile and can be selectively controlled by the presence of Lewis acids. This control allows for a switch in reaction pathways, diverting the process from typical carbonyl group reactions to cycloadditions involving the aromatic core. nih.govresearchgate.net

Ortho Photocycloaddition Reactions

In the absence of a Lewis acid, the direct photoexcitation of naphthaldehydes typically leads to reactions centered on the aldehyde carbonyl group. researchgate.net These include the Paternò-Büchi reaction (a [2+2] photocycloaddition of the carbonyl with an alkene to form an oxetane), photoreduction, or other photoaddition processes. nih.govresearchgate.net

However, the introduction of a Lewis acid, such as aluminum bromide (AlBr₃) or ethylaluminum dichloride (EtAlCl₂), dramatically alters this reactivity pattern. nih.govresearchgate.net The Lewis acid coordinates to the carbonyl oxygen atom. This coordination has two major effects: it makes the carbonyl group a stronger electron-withdrawing group and it causes a bathochromic shift (a shift to longer wavelengths) in the compound's UV/Vis absorption spectrum, allowing for excitation with visible light (e.g., λ = 457 nm). researchgate.netrsc.org This change in electronic structure facilitates a visible light-mediated [2+2] photocycloaddition between the C1-C2 double bond of the naphthalene ring and an alkene, a reaction that does not occur at the carbonyl group in the presence of the Lewis acid. researchgate.netrsc.org This process provides a synthetic route to C-H functionalization of the aromatic core via a cyclobutane (B1203170) intermediate. nih.govresearchgate.net

| Naphthaldehyde | Alkene | Lewis Acid Catalyst | Wavelength (λ) | Product Type | Yield |

|---|---|---|---|---|---|

| 1-Naphthaldehyde (B104281) | 2,3-Dimethylbutene | AlBr₃ (25 mol%) | 405 nm | C2-Alkylated Naphthalene | - |

| 2-Naphthaldehyde (B31174) | 2,3-Dimethylbutene | AlBr₃ (5 mol%) | 457 nm | Cyclobutane | 56% |

| 1-Naphthaldehyde derivative | Cyclopentene | Chiral AlBr₃-activated oxazaborolidine | 457 nm | Polycyclic Benzoisochromene | 65-93% |

This table summarizes key findings in the Lewis acid-catalyzed photocycloaddition of naphthaldehydes, showing how the choice of catalyst and substrate influences the reaction outcome. Data is adapted from references researchgate.netrsc.org.

Photo-induced Electron Transfer Processes

Photoinduced electron transfer (PET) is a process where an electron is transferred from a donor to an acceptor molecule after one of them has been excited by light, leading to the formation of a charge-separated state. wikipedia.orgnih.gov The efficiency and thermodynamics of PET are central to many photochemical reactions.

The complexation of naphthaldehydes with Lewis acids significantly enhances their ability to participate in PET reactions. This enhancement stems from a fundamental change in the nature of the lowest excited state. For uncomplexed naphthaldehydes, the lowest excited state is typically the n,π* triplet state. However, upon complexation with a metal ion acting as a Lewis acid (e.g., Mg²⁺ or Sc³⁺), the π,π* singlet excited state becomes lower in energy than the n,π* triplet. This π,π* singlet state is a much stronger oxidizing agent. This results in a remarkable positive shift in the one-electron reduction potential of the excited state, thereby increasing its redox reactivity and facilitating PET from a suitable donor molecule. cdnsciencepub.com

This principle has been demonstrated in the Lewis acid-catalyzed photoaddition of molecules like benzyltrimethylsilane (B1265640) to aromatic carbonyl compounds, a reaction that proceeds efficiently via PET to the singlet excited state of the Lewis acid-carbonyl complex. cdnsciencepub.com The efficiency of this process is supported by quantum yield measurements and laser flash photolysis experiments, which confirm the PET mechanism. cdnsciencepub.com

Rearrangement Reactions Involving Naphthaldehyde Scaffolds

The rigid framework of naphthaldehyde can undergo sophisticated skeletal rearrangements, leading to the formation of structurally diverse and complex molecules. These transformations often occur as part of cascade reactions, where an initial event triggers subsequent bond-forming or bond-breaking steps.

Aldehyde Translocation Mechanisms

An unusual and powerful transformation is the apparent "translocation" or movement of an aldehyde group on an aromatic framework. A notable example is the Indium(III)-catalyzed synthesis of 1-naphthaldehyde derivatives from 3-formylchromones and alkynes. researchgate.net This one-pot reaction features what appears to be a 1,3-translocation of the aldehyde group, along with the extrusion of a molecule of carbon dioxide. acs.orgresearchgate.net

Mechanistic studies using density functional theory (DFT) computations have revealed that this is not a simple migration of the formyl group. Instead, the transformation proceeds through a complex cascade involving a stepwise dearomative cyclization, lactonization, and ring contraction of the substrate's arene skeleton. researchgate.net It is this skeletal rearrangement of the chromone (B188151) starting material that ultimately results in the final product with the aldehyde at the 1-position of the newly formed naphthalene ring. This "hidden" translocation provides a novel strategy for constructing highly substituted 1-naphthaldehyde derivatives. researchgate.net

Intramolecular Cyclization Pathways

The naphthaldehyde scaffold is a valuable precursor for intramolecular cyclization reactions, which construct new rings by forming bonds between different parts of the same molecule. These pathways are essential for building complex polycyclic and heterocyclic systems. acs.orgbeilstein-journals.org

A prime example links directly to the photochemical reactions discussed previously. The cyclobutane intermediate formed from the Lewis acid-catalyzed ortho photocycloaddition of a 1-naphthaldehyde derivative can undergo a subsequent, acid-catalyzed rearrangement. rsc.org This rearrangement is an intramolecular cyclization that leads to the formation of enantioenriched polycyclic benzoisochromenes. rsc.orgnih.gov This cascade reaction, initiated by visible light, efficiently converts a relatively simple aromatic aldehyde into a complex, three-dimensional structure in a single operation. rsc.org

Other strategies for inducing intramolecular cyclization include using different catalysts and reaction conditions. For example, radical-mediated ring-opening and intramolecular cyclization of specifically designed cyclopropylaldehyde derivatives can be used to synthesize 1-naphthaldehydes. beilstein-journals.org Similarly, cascade reactions of 2-hydroxy-1-naphthaldehydes with α-halogenated ketones, catalyzed by an organocatalyst like 4-dimethylaminopyridine (B28879) (DMAP), can lead to the formation of fused naphthofuran systems. hep.com.cn These methods demonstrate the versatility of the naphthaldehyde core in synthesizing a wide array of fused-ring structures.

| Starting Material Type | Key Reagents/Catalyst | Reaction Type | Product Scaffold |

|---|---|---|---|

| 1-Naphthaldehyde derivative + Alkene | Chiral Lewis Acid, Visible Light | Photocycloaddition/Rearrangement Cascade | Benzoisochromene |

| 2-Hydroxy-1-naphthaldehyde (B42665) + α-Haloketone | 4-Dimethylaminopyridine (DMAP) | Cascade Condensation/Cyclization | Naphthofuran |

| Aryl-fused 1,6-diyn-3-one | TfOH or AgBF₄ | Site-Selective Intramolecular Cycloisomerization | Naphthyl Ketone / Benzo[a]fluorene |

| (Cyclopropyl)benzaldehyde derivative | Organic Selenium Reagents, Radical Initiator | Radical Ring-Opening/Intramolecular Cyclization | 1-Naphthaldehyde |

This table summarizes various intramolecular cyclization pathways starting from or leading to naphthaldehyde-related structures, highlighting the diversity of conditions and outcomes. Data adapted from references rsc.orgacs.orgbeilstein-journals.orghep.com.cn.

Advanced Spectroscopic Characterization and Computational Chemistry of 4,7 Dimethoxy 1 Naphthaldehyde Analogues

Elucidation of Molecular Structures via Advanced Diffraction Techniques

Advanced diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For naphthaldehyde derivatives, these methods provide critical insights into their molecular conformation and how they assemble at the supramolecular level.

Single Crystal X-ray Diffraction Studies on Derivatives

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the molecular structure of crystalline compounds. rsc.orgresearchgate.net This technique has been successfully applied to various derivatives of naphthaldehydes, particularly Schiff base derivatives, to confirm their structural integrity. rsc.orgresearchgate.netsid.ir For instance, the condensation of 2-hydroxy-1-naphthaldehyde (B42665) with various amines yields crystalline products whose structures have been unambiguously determined by SC-XRD. rsc.orgresearchgate.netbjbabs.org

These studies reveal key structural parameters, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformation. researchgate.net In many Schiff base derivatives of 2-hydroxy-1-naphthaldehyde, an intramolecular O-H···N hydrogen bond is observed, which results in the formation of a stable six-membered ring, known as an S(6) motif. sid.ir The planarity of the molecule can vary significantly depending on the substituents, with dihedral angles between aromatic rings ranging from nearly planar to significantly twisted. sid.irresearchgate.net For example, in two related Schiff base hydrazones, the dihedral angle between terminal phenyl rings was found to be 56.17° in a more sterically crowded molecule, while it was only 2.83° in a less crowded analogue. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental SC-XRD data. rsc.orgresearchgate.net These calculations can validate the experimentally determined structures and provide further insights into the electronic properties of the molecules. rsc.orgresearchgate.netresearchgate.net

Table 1: Crystallographic Data for Selected Naphthaldehyde Derivatives

| Compound | Crystal System | Space Group | Key Features | Reference |

| N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide | Monoclinic | P2₁/c | Folded conformation with a large dihedral angle between terminal rings. | researchgate.net |

| N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide | Monoclinic | C2/c | Nearly planar conformation. | researchgate.net |

| 2-[(2-chloro-4-nitrophenyl) iminomethyl] phenol | Monoclinic | P2₁ | Two symmetry-independent molecules in the asymmetric unit; non-planar. | sid.ir |

| 8-(1H-indol-2-yl)-5-(p-tolyl)- rsc.orgresearchgate.nethbni.ac.intriazolo [3,4-b] rsc.orghbni.ac.inrsc.orgthiadiazole | Monoclinic | P2₁/n | The asymmetric unit contains one molecule. | mdpi.com |

This table is representative and showcases the type of data obtained from SC-XRD studies.

Analysis of Supramolecular Assembly and Noncovalent Interactions

Hirshfeld surface analysis is a powerful tool used to explore these noncovalent interactions in detail. rsc.orgresearchgate.net This method allows for the visualization and quantification of intermolecular contacts. Common interactions observed in the crystal structures of naphthaldehyde derivatives include:

Hydrogen Bonding: N-H···O and C-H···O hydrogen bonds are frequently observed, often connecting molecules into chains or more complex networks. sid.irresearchgate.net In some cases, these interactions can form specific motifs, such as R₂²(8) loops. rsc.org

π-π Stacking: The aromatic nature of the naphthalene (B1677914) core facilitates π-π stacking interactions, which play a significant role in the crystal packing of these planar molecules. researchgate.netmdpi.com

In-depth Photophysical Characterization

The interaction of naphthaldehyde analogues with light is a key area of investigation, with implications for applications in sensors, imaging, and light-emitting materials. Photophysical characterization involves studying the absorption and emission of light by these molecules and the dynamic processes that occur in their electronically excited states.

Electronic Absorption and Emission Spectroscopy for Excited State Analysis

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are fundamental techniques used to probe the electronic transitions in molecules. The absorption spectra of naphthaldehyde derivatives typically show bands corresponding to π → π* transitions within the aromatic naphthalene system. nih.gov The position and intensity of these bands can be influenced by substituents on the naphthalene core and the solvent environment. nih.govresearchgate.net For example, extending π-conjugation or adding strong electron-donating or electron-withdrawing groups can cause a red-shift (a shift to longer wavelengths) in the absorption spectrum. acs.org

Upon absorption of light, the molecule is promoted to an excited state. It can then relax back to the ground state by emitting a photon, a process known as fluorescence. The fluorescence spectra of naphthaldehyde derivatives are often characterized by a large Stokes shift, which is the difference in wavelength between the absorption and emission maxima. acs.org This is particularly true for derivatives that can undergo excited-state intramolecular proton transfer (ESIPT). nih.gov The solvent can also have a significant impact on the emission properties. nih.gov For instance, the fluorescence of aromatic aldehydes is known to be highly dependent on the solvent, sometimes disappearing in non-hydroxylic media. dss.go.th

Table 2: Representative Photophysical Data for Naphthaldehyde Derivatives

| Derivative Type | Solvent | Absorption Max (λ_abs) | Emission Max (λ_em) | Key Observation | Reference |

| Naphthaldehyde Schiff Base | THF/Water | ~370-450 nm | ~540-662 nm | Emission properties are highly dependent on aggregation state. | rsc.org |

| 2-hydroxy-1-naphthaldehyde derivative | DMSO/HEPES | ~390 nm | ~490 nm | Exhibits Aggregation-Induced Emission (AIE). | rsc.orgresearchgate.net |

| Salen-type Schiff base | MeCN | ~300-565 nm | ~350-700 nm | Tunable absorption and emission across the visible spectrum. | acs.org |

| 1-(E)-(4-((E)-4-nitrobenzylidene) amino) phenyl)imino) methyl)naphthalen-2-ol | Chloroform | 396 nm | - | Solvent polarity affects the position of absorption maxima. | nih.gov |

This table provides illustrative examples of photophysical data.

Aggregation-Induced Emission (AIE) Phenomena in Naphthaldehyde Derivatives

A particularly interesting photophysical phenomenon observed in some naphthaldehyde derivatives is Aggregation-Induced Emission (AIE). rsc.orgresearchgate.net AIE is the opposite of the more common aggregation-caused quenching (ACQ), where molecules become less emissive upon aggregation. In AIE-active compounds, or AIEgens, the molecules are typically non-emissive or weakly emissive when dissolved in a good solvent but become highly fluorescent upon aggregation in a poor solvent or in the solid state. acs.orgrsc.org

The mechanism behind AIE is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state. mdpi.comnih.gov In solution, energy is dissipated non-radiatively through the free rotation of parts of the molecule. In the aggregated state, these rotations are hindered, which closes the non-radiative decay pathways and opens up the radiative channel, leading to strong fluorescence emission. nih.govrsc.org

Several Schiff base derivatives of 2-hydroxy-1-naphthaldehyde have been shown to exhibit AIE. rsc.orgrsc.org For example, a luminogen developed by condensing 2-hydroxy-1-naphthaldehyde and 3-hydroxy-2-naphthohydrazide (B1221801) shows enhanced emission in mixtures of DMSO and water, where it forms self-aggregates. rsc.orgresearchgate.net This AIE activity makes these compounds promising candidates for applications such as chemical sensors and bioimaging, where changes in the environment can trigger a "turn-on" fluorescence response. researchgate.netmdpi.com

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy provides deeper insight into the excited-state dynamics by measuring the fluorescence lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state. nih.gov This technique can distinguish between different fluorescent species and probe dynamic processes such as ESIPT, energy transfer, and molecular rotations that occur on the nanosecond or even picosecond timescale. acs.org

For naphthaldehyde derivatives, time-resolved fluorescence can help to understand the mechanisms behind their photophysical behavior. For example, in compounds exhibiting ESIPT, distinct lifetimes can often be measured for the initially excited enol form and the proton-transferred keto tautomer. nih.gov In studies of AIEgens, changes in the fluorescence lifetime can confirm that the observed emission enhancement is due to the formation of a new, more rigid species in the aggregated state. rsc.org The development of time-resolved synchronous fluorescence (TRSF) further enhances the ability to separate spectrally similar fluorophores by incorporating their characteristic fluorescence decay profiles, offering a powerful tool for analyzing complex systems. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations have emerged as indispensable tools for elucidating the intricate electronic and structural properties of molecules, offering insights that complement and guide experimental studies. In the context of 4,7-dimethoxy-1-naphthaldehyde and its analogues, computational methods provide a molecular-level understanding of their behavior, from ground-state geometries to the dynamics of chemical reactions.

Density Functional Theory (DFT) for Ground and Excited State Properties

Density Functional Theory (DFT) has become a primary computational method for investigating the electronic structure of naphthaldehyde derivatives due to its favorable balance of accuracy and computational cost. rsc.org It is extensively used to predict a wide array of molecular properties for both ground and electronically excited states.

DFT calculations, often employing functionals like B3LYP, are utilized to optimize the molecular geometry of naphthaldehyde analogues in their ground state. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data where available. rsc.org For instance, studies on related naphthaldehyde derivatives have demonstrated that DFT can accurately reproduce structural parameters. researchgate.net The electronic properties in the ground state, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are also readily calculated. The HOMO-LUMO energy gap is a critical parameter, providing insights into the chemical reactivity and kinetic stability of the molecule. rsc.orgtandfonline.com

To explore the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most common approach. rsc.orguci.edu TD-DFT calculations can predict vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, and oscillator strengths, which relate to the intensity of the absorption bands. rsc.org This allows for a direct comparison with experimental spectroscopic data, aiding in the assignment of electronic transitions. tandfonline.comrsc.org Furthermore, geometry optimizations of excited states can be performed to study the structural changes that occur upon photoexcitation. scm.com This is particularly relevant for understanding phenomena such as excited-state intramolecular proton transfer (ESIPT). researchgate.net For example, in studies of hydroxy-naphthaldehyde derivatives, TD-DFT has been used to calculate the potential energy surfaces for the proton transfer process in both the ground (S0) and first excited singlet (S1) states, revealing that the process is often thermodynamically and kinetically more favorable in the excited state. researchgate.net

Ab Initio Methods in Electronic Structure Determination

While DFT is widely used, ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory for electronic structure determination. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a systematic way to approach the exact solution of the Schrödinger equation.

Computational Modeling of Reaction Pathways and Transition States

Understanding the mechanism of a chemical reaction requires the characterization of the potential energy surface, including the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. Computational chemistry provides powerful tools for modeling these reaction pathways.

DFT calculations are frequently used to locate transition state structures and calculate the activation energy barriers for reactions involving naphthaldehyde analogues. nih.gov For example, in the study of the formation of 2-hydroxy-1-naphthaldehyde based barbiturates, a plausible acid-catalyzed reaction mechanism was proposed and supported by computational modeling. tandfonline.com The process involves the protonation of the carbonyl group, followed by a nucleophilic attack and dehydration. tandfonline.com Similarly, DFT has been used to investigate the thermodynamics of alternative reaction pathways in modified Mannich reactions of N-containing naphthol analogues, helping to rationalize the observed product distributions. nih.govresearchgate.net

Locating a transition state is a critical step in modeling reaction pathways. It involves finding a first-order saddle point on the potential energy surface. rowansci.com Once a transition state is located, its structure provides valuable information about the geometry of the molecule at the point of highest energy along the reaction coordinate. nih.gov The energy of the transition state relative to the reactants determines the activation barrier of the reaction, which is directly related to the reaction rate. rowansci.com

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for studying the properties of single molecules or small molecular clusters, Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape of flexible molecules and the influence of the solvent environment over time. mdpi.com

MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of how the molecule's conformation evolves over time. mdpi.com This is particularly useful for molecules with rotatable bonds, such as the methoxy (B1213986) and aldehyde groups in this compound. By simulating the molecule in a solvent box, MD can provide insights into the preferred conformations in solution and the dynamics of conformational changes. For naphthaldehyde analogues, MD simulations can be used to study the effect of solvent on conformational stability. For instance, simulations can reveal whether the molecule adopts a planar or non-planar conformation in different solvents. acs.org Furthermore, MD simulations are valuable for studying the stability of intermolecular complexes, such as the interaction of naphthaldehyde derivatives with biological macromolecules or other molecules in solution. plos.org The results from MD simulations, such as the root-mean-square deviation (RMSD) and radius of gyration (Rg), can provide quantitative measures of the stability and flexibility of the molecule and its complexes. plos.org

Applications in Chemical Sensing and Supramolecular Chemistry

Design and Development of Chemosensors Based on Naphthaldehyde Derivatives

Naphthaldehyde derivatives are highly versatile platforms for the development of chemosensors for a wide range of analytes. Their inherent fluorescence and the reactivity of the aldehyde group allow for the creation of sensors that can detect metal ions, anions, and neutral molecules through observable changes in their optical properties.

Naphthaldehyde-based Schiff bases are particularly effective in the selective detection of metal ions. The imine (C=N) linkage and other coordinating groups within these molecules can form stable complexes with specific metal ions, leading to significant changes in their fluorescence emission. This "turn-on" or "turn-off" fluorescence response provides a sensitive and selective method for metal ion detection.

For instance, Schiff base chemosensors derived from naphthaldehyde have been successfully employed for the detection of aluminum (Al³⁺), copper (Cu²⁺), and palladium (Pd²⁺) ions. researchgate.netresearchgate.net The binding of these metal ions to the sensor molecule can modulate processes like photoinduced electron transfer (PET) and intramolecular charge transfer (ICT), resulting in a distinct fluorescence signal. nih.gov A novel and simple Schiff base receptor, synthesized from 1-aminoanthracene (B165094) and 2-hydroxynaphthaldehyde, demonstrated dual-mode selective detection of Al³⁺ and Cu²⁺ ions through both UV-vis and fluorescence spectral changes. researchgate.net The detection limits for these ions were found to be in the micromolar range, highlighting the sensitivity of such sensors. researchgate.net

Table 1: Examples of Naphthaldehyde-Based Fluorescent Probes for Metal Ion Detection

| Target Ion | Sensor Type | Detection Mechanism | Reference |

| Al³⁺ | Schiff Base | Fluorescence Enhancement | researchgate.netrsc.org |

| Cu²⁺ | Schiff Base | Fluorescence Quenching/Colorimetric | researchgate.netresearchgate.netmdpi.com |

| Pd²⁺ | Schiff Base | Colorimetric and Spectroscopic | researchgate.net |

This table is for illustrative purposes and not exhaustive.

The development of these fluorescent probes has significant implications for environmental monitoring and biological imaging. nih.gov For example, sensors capable of detecting Cu²⁺ are valuable due to the ion's importance in biological systems and its potential toxicity at elevated levels. nih.gov Similarly, the detection of Al³⁺ is crucial due to its association with various health concerns. dntb.gov.ua

Beyond metal ions, naphthaldehyde derivatives have been engineered to detect various anions and neutral molecules of biological and environmental significance. Hydrogen sulfide (B99878) (H₂S), a key biological signaling molecule and a toxic gas, has been a particular focus. nih.govresearchgate.net

Chemosensors for H₂S often operate via a deprotonation mechanism or a specific chemical reaction. rsc.org For example, a probe might be designed where the naphthaldehyde moiety is linked to a recognition site that selectively reacts with H₂S. This reaction can lead to a change in the electronic properties of the fluorophore, resulting in a "turn-on" fluorescence response. nih.gov Researchers have synthesized chemosensors using 2-hydroxy naphthaldehyde that exhibit a visual color change from colorless to deep yellow upon interaction with H₂S. rsc.org

The detection of other small molecules like formaldehyde (B43269) and thiols has also been achieved using naphthaldehyde-based probes. The design of these sensors often involves the incorporation of specific reactive sites that can selectively interact with the target molecule, leading to a measurable optical response.

The detection capabilities of naphthaldehyde-based chemosensors are primarily based on colorimetric and fluorometric principles. rsc.org Colorimetric sensors produce a change in color that is visible to the naked eye, offering a simple and direct method for qualitative or semi-quantitative analysis. mdpi.com Fluorometric sensors, on the other hand, rely on changes in fluorescence intensity or wavelength, which can be measured with high sensitivity. rsc.org

Several photophysical mechanisms underpin these detection methods:

Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron-donating or -withdrawing properties of different parts of the sensor molecule, leading to a shift in the absorption or emission spectrum. nih.gov

Photoinduced Electron Transfer (PET): In the "off" state, the fluorescence of the probe might be quenched by a nearby electron-rich or electron-poor group. Upon binding to the analyte, this PET process can be inhibited, leading to a "turn-on" of fluorescence. nih.gov

Chelation-Enhanced Fluorescence (CHEF): The formation of a rigid complex between the sensor and a metal ion can restrict molecular vibrations and rotations, leading to a significant enhancement of fluorescence intensity. researchgate.net

Aggregation-Induced Emission (AIE): Some naphthaldehyde derivatives are designed to be non-emissive in solution but become highly fluorescent upon aggregation, a process that can be triggered by the presence of an analyte. rsc.org

These mechanisms allow for the rational design of sensors with high selectivity and sensitivity for specific target molecules. rsc.org

Sensing of Anions and Neutral Molecules (e.g., H2S, Formaldehyde, Thiols)

Naphthaldehyde Derivatives in Supramolecular Architectures

The ability of naphthaldehyde derivatives to participate in non-covalent interactions makes them excellent candidates for the construction of ordered supramolecular assemblies. These interactions, including hydrogen bonding and π-π stacking, drive the self-assembly of molecules into complex and functional architectures.

In the realm of supramolecular chemistry, host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. Naphthaldehyde derivatives can be incorporated into larger host structures, such as macrocycles or molecular tweezers, to create cavities that can selectively bind specific guest molecules. rsc.orgresearchgate.net

The recognition process is governed by a combination of factors, including size, shape, and electronic complementarity between the host and the guest. mdpi.com For example, the aromatic naphthalene (B1677914) unit can engage in π-π stacking interactions with electron-deficient or electron-rich aromatic guests. rsc.org The aldehyde group can also participate in hydrogen bonding or other polar interactions. This multi-point recognition can lead to high selectivity and strong binding affinities.

The study of these host-guest systems provides fundamental insights into the principles of molecular recognition, which are crucial for the development of new catalysts, sensors, and drug delivery systems. escholarship.org

Hydrogen bonding is a powerful directional force that can be used to control the self-assembly of molecules in the solid state and in solution. mdpi.commdpi.com Naphthaldehyde derivatives, particularly those containing hydroxyl or amide functionalities, can form extensive hydrogen-bonding networks. preprints.org

The predictable nature of these hydrogen-bonding motifs allows for the rational design of crystalline materials with specific topologies and properties. mdpi.com These self-assembled structures have potential applications in materials science, including the development of porous materials, organic conductors, and nonlinear optical materials. preprints.org

Research on 4,7-Dimethoxy-1-naphthaldehyde in Molecular Switch Development Currently Limited

Extensive searches of scientific literature and chemical databases have revealed a notable absence of specific research detailing the application of this compound in the development of molecular switches. While the broader class of naphthaldehyde derivatives serves as a structural basis for various photochromic and chiroptical switches, dedicated studies focusing on the 4,7-dimethoxy isomer for this purpose are not presently available in the reviewed literature.

Naphthaldehydes, in general, are utilized as precursors in the synthesis of molecular switches, particularly those based on hydrazone and diarylethene structures. These molecular systems can undergo reversible changes in their chemical and physical properties upon stimulation by external signals like light, leading to applications in areas such as optical data storage and molecular machinery. For instance, research has shown that hydrazone-based switches incorporating a naphthyl group can exhibit photo-isomerization, changing their configuration when exposed to specific wavelengths of light.

However, the influence of the specific substitution pattern of the methoxy (B1213986) groups at the 4- and 7-positions of the naphthalene ring on the switching properties has not been a subject of published research. One photochemical study involved a derivative of this compound, specifically 1-(4,7-dimethoxy-1-naphthyl)ethyl phenylacetate. This research investigated the behavior of the molecule upon photolysis, focusing on the efficiency of internal return of reactive intermediates. cdnsciencepub.com The study found that the efficiency of this process was dependent on the substituents on the naphthalene ring, with the 4,7-dimethoxy substituted compound showing an internal return of approximately 10%. cdnsciencepub.com While this research delves into the photochemistry of a derivative, it does not extend to the creation or characterization of a functional, reversible molecular switch.

The table below summarizes the key compound involved in the aforementioned photochemical study.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Role in Study |

| 1-(4,7-Dimethoxy-1-naphthyl)ethyl phenylacetate | C₂₁H₂₀O₄ | 348.38 | Photochemical precursor studied for internal return efficiency of ion and radical pair intermediates. cdnsciencepub.com |

| This compound | C₁₃H₁₂O₃ | 216.23 | Starting material for the synthesis of the studied ester. cdnsciencepub.com |

Applications in Medicinal Chemistry and Biological Sciences

Antimicrobial Activity of Naphthaldehyde Derivatives and Metal Complexes

Naphthaldehyde derivatives, particularly in the form of Schiff bases and their corresponding metal complexes, have been a major focus of antimicrobial research. The imine or azomethine group (-C=N-) characteristic of Schiff bases, formed by the condensation of a primary amine with an aldehyde like a naphthaldehyde derivative, is crucial for their biological activity. Chelation with metal ions often enhances this activity.

In Vitro Studies Against Bacterial Strains (Gram-positive and Gram-negative)

Derivatives of naphthaldehyde have demonstrated significant efficacy against a spectrum of both Gram-positive and Gram-negative bacteria. The introduction of metal ions such as copper (Cu), nickel (Ni), cobalt (Co), and zinc (Zn) into Schiff base ligands derived from naphthaldehydes often leads to more potent antibacterial agents than the ligands alone. asianpubs.orgorientjchem.org This enhanced activity is frequently explained by chelation theory, which suggests that the positive charge of the metal ion is partially shared with the donor atoms of the ligand, increasing the lipophilicity of the complex. This, in turn, facilitates the penetration of the complex through the lipid layer of the bacterial cell membrane.

Studies on Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) are particularly common. For instance, complexes of Cu(II), Ni(II), and VO(IV) with Schiff bases derived from 2-hydroxy-1-naphthaldehyde and o-phenylenediamine (B120857) have shown higher antimicrobial activity than the free ligands. asianpubs.org The antibacterial effects of these compounds have been tested against various pathogens. One study reported that metal complexes of a Schiff base from 2-hydroxy-1-naphthaldehyde and 1,8-diaminonaphthalene (B57835) were active against Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Klebsiella pneumoniae. sphinxsai.com Similarly, hydrazine (B178648) derivatives incorporating a naphthalenyl-methylene moiety have been evaluated against a panel of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), where certain derivatives showed significant activity. dergipark.org.tr

The following table summarizes the antibacterial activity of representative naphthaldehyde derivatives and their metal complexes against various bacterial strains.

| Compound/Complex | Bacterial Strain | Activity (Inhibition Zone in mm or MIC in µg/mL) | Reference |

| Schiff base of 2-hydroxy-1-naphthaldehyde & L-arginine | Escherichia coli | 14 mm | ijsr.net |

| Mn(II) complex of L-arginine-2-hydroxy-1-naphthaldehyde Schiff base | Escherichia coli | 18 mm | ijsr.net |

| Co(II) complex of L-arginine-2-hydroxy-1-naphthaldehyde Schiff base | Staphylococcus aureus | 22 mm | ijsr.net |

| Zn(II) complex of L-arginine-2-hydroxy-1-naphthaldehyde Schiff base | Staphylococcus aureus | 23 mm | ijsr.net |

| Schiff base of 2-hydroxy-1-naphthaldehyde & 1,8-diaminonaphthalene | Staphylococcus aureus | 100 mg/ml (MBC) | researchgate.net |

| 1-(3-chlorophenyl)-2-((6-methoxynaphthalen-2-yl)methylene) hydrazine | MRSA | 6.25 µg/mL (MIC) | dergipark.org.tr |

| 1-(2,4-dimethylphenyl)-2-((6-methoxynaphthalen-2-yl)methylene) hydrazine | MRSA | 6.25 µg/mL (MIC) | dergipark.org.tr |

| Cu(II) complex of 2-hydroxy-1-naphthaldehyde & 4-bromo aniline (B41778) Schiff base | S. aureus, E. coli, K. pneumoniae | More active than ligand | orientjchem.org |

Antifungal Efficacy Assessments

The antifungal potential of naphthaldehyde derivatives has also been extensively investigated. Similar to their antibacterial action, their metal complexes often exhibit superior activity compared to the uncomplexed Schiff base ligands. These compounds have been tested against a range of pathogenic fungi, including species from the Candida and Aspergillus genera, which are common causes of human infections. sphinxsai.comajrconline.org

For example, Schiff bases derived from 2-hydroxy-1-naphthaldehyde and various amino acids, along with their manganese(III) complexes, were evaluated for their activity against Candida albicans. researchgate.net Another study showed that metal complexes of a Schiff base from 2-hydroxy-1-naphthaldehyde and 1,8-diaminonaphthalene were active against Aspergillus niger and Candida albicans. sphinxsai.com In some cases, the antifungal activity of these synthetic compounds is comparable to standard antifungal drugs. nih.gov However, not all naphthaldehyde derivatives show broad-spectrum antifungal effects; some hydrazine derivatives, for instance, showed promising antibacterial but poor antifungal activity against C. albicans. dergipark.org.tr

The table below presents findings on the antifungal efficacy of various naphthaldehyde derivatives.

| Compound/Complex | Fungal Strain | Activity (Inhibition Zone in mm or MIC in µg/mL) | Reference |

| Schiff base of 2-hydroxy-1-naphthaldehyde & L-arginine | Candida albicans | 19 mm | ijsr.net |

| Zn(II) complex of L-arginine-2-hydroxy-1-naphthaldehyde Schiff base | Candida albicans | 25 mm | ijsr.net |

| Schiff base of 2-hydroxy-1-naphthaldehyde & 1,8-diaminonaphthalene | Aspergillus niger | Active | researchgate.net |

| Schiff base of 2-hydroxy-1-naphthaldehyde & 2-amino-4-methoxy-6-methylpyrimidine (B1269087) | Aspergillus niger | Good activity | ajrconline.org |

| Cu(II) complex of 2-hydroxy-1-naphthaldehyde & 2-amino-4-methoxy-6-methylpyrimidine Schiff base | Aspergillus niger | Good activity | ajrconline.org |

| 1,4-diisopropoxy-naphthalen-2-acyl imidazolium (B1220033) salt (NAIMS 7c) | Candida spp. | 3.125 µg/mL (MIC) | nih.gov |

Anticancer and Cytotoxic Potential

The development of novel anticancer agents is a critical area of pharmaceutical research. Naphthalene (B1677914) derivatives have emerged as a promising class of compounds with significant cytotoxic effects against various cancer cell lines.

Antiproliferative Activity in Cancer Cell Lines

Research has demonstrated the potent antiproliferative effects of naphthaldehyde derivatives. A study focusing on derivatives of 4,8-dimethoxynaphthalene-1-ol, which is synthesized from the closely related 4,8-dimethoxy-1-naphthaldehyde , revealed significant cytotoxic activity. nih.govtandfonline.com One derivative, featuring an oxopropyl group, showed particularly potent activity against human colon cancer (HCT116), non-small cell lung cancer (PC9), and lung adenocarcinoma (A549) cell lines, with IC₅₀ values in the low micromolar and even sub-micromolar range. nih.gov

Metal complexes of naphthaldehyde derivatives also exhibit notable anticancer properties. For instance, a manganese(II) complex derived from 2-hydroxy-naphthaldehyde and (1H-benzimidazol-2-yl)methanamine was identified as a potent cytotoxic agent against colorectal adenocarcinoma (HCT 116), hepatocellular carcinoma (HepG2), and breast adenocarcinoma (MCF-7) cell lines. researchgate.net Furthermore, 1,4-naphthoquinone (B94277) oxime derivatives have been synthesized and evaluated, with some showing potent cytotoxicity against breast cancer (MDA-MB-231) and liver cancer (BEL-7402) cells, with IC₅₀ values as low as 0.66 µM. jst.go.jp

The table below summarizes the in vitro antiproliferative activity of selected naphthaldehyde derivatives.

| Compound/Derivative | Cancer Cell Line | IC₅₀ Value (µM) | Reference |

| Naphthoquinone-naphthol derivative 5 (from 4,8-dimethoxynaphthalene-1-ol) | HCT116 (Colon) | 5.27 | nih.gov |

| Naphthoquinone-naphthol derivative 5 (from 4,8-dimethoxynaphthalene-1-ol) | PC9 (Lung) | 6.98 | nih.gov |

| Naphthoquinone-naphthol derivative 13 (from 4,8-dimethoxynaphthalene-1-ol) | HCT116 (Colon) | 1.18 | nih.gov |

| Naphthoquinone-naphthol derivative 13 (from 4,8-dimethoxynaphthalene-1-ol) | PC9 (Lung) | 0.57 | nih.gov |

| Naphthoquinone-naphthol derivative 13 (from 4,8-dimethoxynaphthalene-1-ol) | A549 (Lung) | 2.25 | nih.gov |

| 1,4-Naphthoquinone oxime derivative 14 | MDA-MB-231 (Breast) | 0.66 | jst.go.jp |

| 1,4-Naphthoquinone oxime derivative 14 | BEL-7402 (Liver) | 5.11 | jst.go.jp |

| Aquabis(1-formyl-2-naphtholato)copper(II) | HCT116 (Colon) | 11.6 | mdpi.com |

| 2-benzylthio-5,8-dimethoxynaphthalene-1,4-dione (BZNQ) | H-RasG12V transfected NIH3T3 (Fibroblasts) | ~10.0 | nih.gov |

Mechanisms of Cytotoxicity

The cytotoxic effects of naphthaldehyde and its derivatives are attributed to several mechanisms at the cellular level. A primary mechanism for many naphthoquinones is the generation of reactive oxygen species (ROS). jst.go.jppreprints.org The production of ROS within cancer cells can induce oxidative stress, leading to mitochondrial dysfunction, DNA damage, and ultimately, programmed cell death (apoptosis). mdpi.com